molecular formula C11H17NO3 B12729791 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol CAS No. 104177-41-5

3-(o-(Dimethylamino)phenoxy)-1,2-propanediol

Cat. No.: B12729791
CAS No.: 104177-41-5
M. Wt: 211.26 g/mol
InChI Key: XVHFBXXAWYWZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(o-(Dimethylamino)phenoxy)-1,2-propanediol is a chemical compound of significant interest in scientific research and development, particularly as a versatile building block and pharmaceutical intermediate. This compound features a 1,2-propanediol backbone that is substituted at the 3-position with an ortho-(dimethylamino)phenoxy group. The primary structure, 3-(Dimethylamino)-1,2-propanediol (CAS 623-57-4), is a well-documented important industrial chemical and pharmaceutical intermediate . As an intermediate, compounds in this class are used in the production of various active substances, including those with applications in areas such as cancer therapy and anesthetics . The phenoxy-substituted analogs of this propanediol core structure are the subject of pharmacological studies, indicating their relevance in the development of new therapeutic agents . The presence of the dimethylamino group and the propanediol chain offers multiple sites for chemical modification, making it a valuable scaffold for synthesizing a diverse range of molecules for research purposes. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is not approved for human or veterinary use.

Properties

CAS No.

104177-41-5

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

3-[2-(dimethylamino)phenoxy]propane-1,2-diol

InChI

InChI=1S/C11H17NO3/c1-12(2)10-5-3-4-6-11(10)15-8-9(14)7-13/h3-6,9,13-14H,7-8H2,1-2H3

InChI Key

XVHFBXXAWYWZBO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1OCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol typically involves the reaction of dimethylamine with resorcinol to obtain 3-(N,N-dimethylamino)phenol . This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(o-(Dimethylamino)phenoxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenoxy derivatives.

Scientific Research Applications

3-(o-(Dimethylamino)phenoxy)-1,2-propanediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and ER Binding Affinities

The table below compares key structural and functional differences between 3-(o-(dimethylamino)phenoxy)-1,2-propanediol and related compounds:

Compound Name Structural Variation ER Binding Affinity (%)* Antitumor Activity (In Vivo) Metabolic Stability Key References
3-(o-(Dimethylamino)phenoxy)-1,2-propanediol o-(Dimethylamino)phenoxy substitution 0.6–31%† Moderate to high‡ Moderate
U23,469 p-(1,2,3,4-tetrahydro-6-methoxy-2-phenyl-1-naphthyl) 0.6% High (DMBA tumor regression) Low (rapidly metabolized to U23,469M)
U23,469M (demethylated metabolite) Hydroxy group replaces methoxy in naphthyl moiety 31% High (equivalent to parent) High
CI628 (α-{p-[2-(1-pyrrolidino)ethoxy]phenyl}-4-methoxy-α′-nitrostilbene) Stilbene backbone with pyrrolidinoethoxy chain 5% Moderate Low (metabolized to CI628M)
CI628M (demethylated metabolite) Hydroxy group replaces methoxy 113% High (equivalent to parent) High
Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol) Methoxy substitution (no dimethylamino group) Not applicable§ None (expectorant) High

*Relative to estradiol (100%).
†Varies between parent compound (0.6%) and metabolite (31%).
‡Dose-dependent activity observed in DMBA-induced mammary tumors .
§Guaifenesin lacks antiestrogenic activity due to structural simplicity .

Mechanistic and Pharmacological Differences

  • ER Interaction Dynamics: 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol and U23,469 exhibit prolonged nuclear ER retention (>90% of ER localized in the nucleus), which disrupts estrogen-responsive gene transcription . In contrast, CI628 shows partial nuclear retention but induces rapid ER "processing" (degradation), reducing total ER levels by ~50% . Demethylated metabolites (U23,469M, CI628M) exhibit higher ER binding affinity (31% and 113%, respectively) but retain similar antitumor efficacy in vivo due to metabolic interconversion .
  • Antitumor Efficacy: U23,469 and its derivatives achieve >90% regression of dimethylbenz(a)anthracene (DMBA)-induced mammary tumors at 250 µg/day, comparable to ovariectomy . 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol shows dose-dependent activity, with 25–100 µg/day suppressing tumor growth via ER modulation and prolactin receptor downregulation .
  • Toxicity and Selectivity :

    • Both 1,2-propanediol derivatives (e.g., U23,469) and simpler diols like 1,2-propanediol (propylene glycol) are low-toxicity and biodegradable . However, antiestrogens exhibit tissue-specific effects, reducing uterine weight and progesterone receptor levels without systemic toxicity .

Comparative Metabolic and Industrial Relevance

  • Metabolism :

    • U23,469 is rapidly metabolized to U23,469M in vivo, enhancing ER affinity and prolonging activity .
    • Propylene glycol (1,2-propanediol), a structurally simpler analogue, is widely used as a food additive (E1520) and solvent due to low toxicity and biodegradability .
  • Industrial Applications: While 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol is restricted to pharmaceutical research, its backbone (1,2-propanediol) has broad industrial applications, including as a solvent, antifreeze, and heat transfer fluid .

Research Findings and Clinical Implications

  • Antiestrogen Resistance : Some DMBA-induced tumors develop resistance to antiestrogens, correlating with persistent nuclear ER localization and reduced prolactin receptor levels .
  • Palliative Potential: High-affinity antiestrogens like U23,469M may offer palliative benefits for ER-positive, ovarian-unresponsive cancers due to sustained ER antagonism .

Biological Activity

3-(o-(Dimethylamino)phenoxy)-1,2-propanediol is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol
  • Molecular Formula : C11H17NO3
  • CAS Number : 3025572

Antimicrobial Properties

Research has indicated that 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness similar to or exceeding that of established antibiotics.

Table 1: Antimicrobial Activity of 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison to Control
Staphylococcus aureus4 µg/mLComparable to chloramphenicol
Pseudomonas aeruginosa2 µg/mLSuperior to norfloxacin
Escherichia coli8 µg/mLComparable to tetracycline

These results suggest that the compound's structural features contribute to its ability to inhibit bacterial growth effectively.

Anticancer Activity

In addition to its antimicrobial properties, studies have explored the anticancer potential of 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol. Preliminary findings indicate that it may induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction in Cancer Cells

A study investigated the effects of the compound on human breast cancer cells (MCF-7). The results showed:

  • Cell Viability : A reduction in cell viability by approximately 50% at a concentration of 10 µM after 24 hours.
  • Mechanism : The compound was found to activate caspase pathways, leading to programmed cell death.

The biological activity of 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol can be attributed to its interaction with cellular targets. The dimethylamino group is believed to enhance membrane permeability, facilitating the compound's entry into cells and enhancing its efficacy against pathogens and cancer cells alike.

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